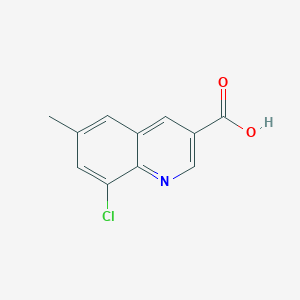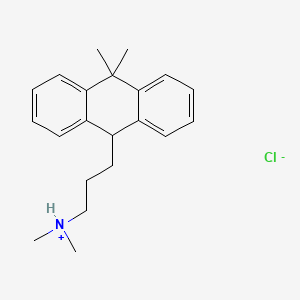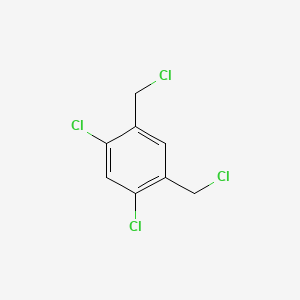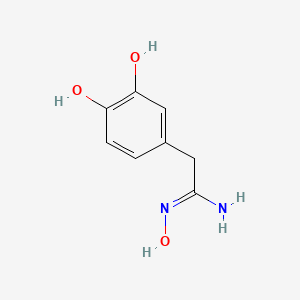
Sodium 1,4-dinonyl sulfosuccinate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sodium 1,4-dinonyl sulfosuccinate is an anionic surfactant belonging to the class of dialkyl sulfosuccinate salts. These compounds are known for their excellent surfactant properties, making them valuable in various industrial and scientific applications. This compound is particularly noted for its ability to reduce surface tension and enhance the solubility of hydrophobic compounds in aqueous solutions .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of sodium 1,4-dinonyl sulfosuccinate typically involves the esterification of maleic anhydride with nonyl alcohol, followed by sulfonation. The general steps are as follows:
Esterification: Maleic anhydride reacts with nonyl alcohol to form the corresponding monoester.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the conversion rate and minimize by-products .
Analyse Chemischer Reaktionen
Types of Reactions: Sodium 1,4-dinonyl sulfosuccinate primarily undergoes substitution reactions due to the presence of the sulfonate group. It can also participate in oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions:
Substitution Reactions: These reactions typically involve nucleophiles such as hydroxide ions or amines.
Oxidation Reactions: Strong oxidizing agents like potassium permanganate can oxidize the nonyl chains.
Reduction Reactions: Reducing agents such as sodium borohydride can reduce any oxidized forms of the compound.
Major Products Formed:
Substitution Reactions: Products include various substituted sulfosuccinates.
Oxidation Reactions: Oxidized products may include carboxylic acids or ketones.
Reduction Reactions: Reduced products typically revert to the original sulfosuccinate structure.
Wissenschaftliche Forschungsanwendungen
Sodium 1,4-dinonyl sulfosuccinate has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in various chemical reactions to enhance solubility and reaction rates.
Biology: Employed in cell lysis buffers and protein extraction protocols due to its ability to disrupt cell membranes.
Medicine: Investigated for its potential use in drug delivery systems to improve the solubility and bioavailability of hydrophobic drugs.
Industry: Widely used in the formulation of detergents, emulsifiers, and dispersants in the cosmetic and cleaning industries
Wirkmechanismus
The primary mechanism of action of sodium 1,4-dinonyl sulfosuccinate is its ability to reduce surface tension and form micelles. This property allows it to solubilize hydrophobic compounds in aqueous solutions. The sulfonate group interacts with water molecules, while the nonyl chains interact with hydrophobic substances, effectively encapsulating them within micelles .
Vergleich Mit ähnlichen Verbindungen
Sodium dioctyl sulfosuccinate: Another dialkyl sulfosuccinate with similar surfactant properties but different alkyl chain lengths.
Sodium dihexyl sulfosuccinate: Similar structure but with shorter alkyl chains, leading to different solubility and surfactant properties.
Uniqueness: Sodium 1,4-dinonyl sulfosuccinate is unique due to its specific alkyl chain length, which provides a balance between hydrophobic and hydrophilic properties. This balance makes it particularly effective in applications requiring strong surfactant action without compromising solubility .
Eigenschaften
CAS-Nummer |
3246-20-6 |
|---|---|
Molekularformel |
C22H41NaO7S |
Molekulargewicht |
472.6 g/mol |
IUPAC-Name |
sodium;1,4-di(nonoxy)-1,4-dioxobutane-2-sulfonate |
InChI |
InChI=1S/C22H42O7S.Na/c1-3-5-7-9-11-13-15-17-28-21(23)19-20(30(25,26)27)22(24)29-18-16-14-12-10-8-6-4-2;/h20H,3-19H2,1-2H3,(H,25,26,27);/q;+1/p-1 |
InChI-Schlüssel |
OQFRATAOPGTAOP-UHFFFAOYSA-M |
Kanonische SMILES |
CCCCCCCCCOC(=O)CC(C(=O)OCCCCCCCCC)S(=O)(=O)[O-].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![(2Z)-3-ethyl-2-[[(3Z)-3-[(E)-3-[(3Z)-3-[(3-ethyl-1,3-benzothiazol-3-ium-2-yl)methylidene]-5,5-dimethylcyclohexen-1-yl]prop-2-enylidene]-5,5-dimethylcyclohexen-1-yl]methylidene]-1,3-benzothiazole;iodide](/img/structure/B13741301.png)





